(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a complex organic compound that features both nitrobenzo[d]thiazole and nitrothiophene moieties
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 6-Nitrobenzo[d]thiazol-2-amine , which is used in various fields of research, including life sciences and organic synthesis . .
Mode of Action
It is known that thiazol-2-yl ethers can be synthesized from oxime acetates and xanthates under redox-neutral conditions
Biochemical Pathways
Thiazoles and benzothiazoles can undergo regioselective C2–H chalcogenation , which suggests that this compound may affect pathways involving sulfur and selenium.
Result of Action
Some related compounds have shown insecticidal and acaricidal properties , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. The key steps include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of nitro groups into the benzo[d]thiazole and thiophene rings using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Acrylamide formation: The final step involves the coupling of the nitrobenzo[d]thiazole and nitrothiophene intermediates with acrylamide under suitable conditions, often using catalysts or activating agents to facilitate the reaction.
Chemical Reactions Analysis
(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s nitro groups can be reduced to amines, which are important in the synthesis of biologically active molecules.
Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Comparison with Similar Compounds
Similar compounds to (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide include:
This compound analogs: Compounds with similar structures but different substituents on the benzo[d]thiazole or thiophene rings.
Nitrobenzo[d]thiazole derivatives: Compounds that contain the nitrobenzo[d]thiazole moiety but lack the nitrothiophene group.
Nitrothiophene derivatives: Compounds that contain the nitrothiophene moiety but lack the nitrobenzo[d]thiazole group.
The uniqueness of this compound lies in its combination of both nitrobenzo[d]thiazole and nitrothiophene moieties, which imparts distinct chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
(E)-N-(6-nitro-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5S2/c19-12(5-2-9-3-6-13(24-9)18(22)23)16-14-15-10-4-1-8(17(20)21)7-11(10)25-14/h1-7H,(H,15,16,19)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYVOJXNWDESL-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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